1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one
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Overview
Description
1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one typically involves the condensation of 1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one with 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The hydrazone moiety can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-amino-phenyl)-hydrazono]-propan-2-one.
Reduction: 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-amino]-propan-2-one.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one can be used as an intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound may exhibit biological activity, making it a potential candidate for drug development. Hydrazones are known for their antimicrobial, antiviral, and anticancer properties. Research into the biological activity of this compound could lead to the discovery of new therapeutic agents.
Industry
In materials science, this compound could be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or DNA. The hydrazone moiety may facilitate binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-amino-phenyl)-hydrazono]-propan-2-one.
- 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methyl-phenyl)-hydrazono]-propan-2-one.
- 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-chloro-phenyl)-hydrazono]-propan-2-one.
Uniqueness
The uniqueness of 1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one lies in its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(1Z)-1-(3,4-dihydro-2H-quinolin-1-yl)-1-[(4-nitrophenyl)hydrazinylidene]propan-2-one |
InChI |
InChI=1S/C18H18N4O3/c1-13(23)18(20-19-15-8-10-16(11-9-15)22(24)25)21-12-4-6-14-5-2-3-7-17(14)21/h2-3,5,7-11,19H,4,6,12H2,1H3/b20-18- |
InChI Key |
CGVOPGFFYAKNBF-ZZEZOPTASA-N |
Isomeric SMILES |
CC(=O)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/N2CCCC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])N2CCCC3=CC=CC=C32 |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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